molecular formula C9H10N2O3 B13818871 Methyl 2-[(hydroxyamino)methylideneamino]benzoate CAS No. 339069-69-1

Methyl 2-[(hydroxyamino)methylideneamino]benzoate

Cat. No.: B13818871
CAS No.: 339069-69-1
M. Wt: 194.19 g/mol
InChI Key: BHQDJWWRSBFBNM-UHFFFAOYSA-N
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Description

Methyl 2-[(hydroxyamino)methylideneamino]benzoate is an organic compound with a complex structure that includes a benzoate ester and a hydroxyamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(hydroxyamino)methylideneamino]benzoate typically involves the reaction of methyl 2-aminobenzoate with hydroxylamine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(hydroxyamino)methylideneamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(hydroxyamino)methylideneamino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(hydroxyamino)methylideneamino]benzoate involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with biological molecules, potentially affecting their function. The compound may also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(dimethylamino)benzoate: Similar structure but with a dimethylamino group instead of a hydroxyamino group.

    Ethyl 4-[(methylphenylamino)methylideneamino]benzoate: Similar ester structure but with different substituents.

Uniqueness

Methyl 2-[(hydroxyamino)methylideneamino]benzoate is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

339069-69-1

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

methyl 2-[(hydroxyamino)methylideneamino]benzoate

InChI

InChI=1S/C9H10N2O3/c1-14-9(12)7-4-2-3-5-8(7)10-6-11-13/h2-6,13H,1H3,(H,10,11)

InChI Key

BHQDJWWRSBFBNM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1N=CNO

Origin of Product

United States

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